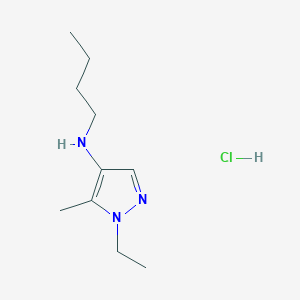

N-butyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride

Description

Historical Context of Pyrazole Derivatives in Medicinal Chemistry

The exploration of pyrazole derivatives in therapeutic contexts traces its origins to Ludwig Knorr’s seminal synthesis of the pyrazole core in 1883. Early investigations focused on the heterocycle’s stability and synthetic versatility, but it was not until the mid-20th century that researchers systematically evaluated its pharmacological potential. The discovery that pyrazole derivatives could modulate inflammatory pathways catalyzed significant interest, culminating in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) such as celecoxib.

Modern medicinal chemistry has expanded pyrazole applications into diverse therapeutic areas, including oncology and neurology. For instance, Janus kinase (JAK) inhibitors like the 4-amino-(1H)-pyrazole derivatives demonstrate nanomolar potency against cancer cell lines, while glycine transporter 1 (GlyT1) inhibitors show promise in addressing neurological disorders. These advances underscore the scaffold’s adaptability, driven by its capacity to accommodate varied substituents at the 1-, 4-, and 5-positions while maintaining metabolic stability.

Table 1: Milestones in Pyrazole Derivative Development

The structural evolution of pyrazole derivatives reflects iterative improvements in target engagement and pharmacokinetics. Early analogs prioritized anti-inflammatory activity, while contemporary designs increasingly emphasize selectivity for enzymes like JAK2 and InhA. N-butyl-1-ethyl-5-methylpyrazol-4-amine hydrochloride emerges from this tradition, incorporating bulky alkyl groups to modulate steric interactions with biological targets.

Structural Classification and Nomenclature

N-butyl-1-ethyl-5-methylpyrazol-4-amine hydrochloride belongs to the 1H-pyrazole-4-amine subclass, characterized by a nitrogen-rich aromatic ring with specific substituent arrangements. The IUPAC name systematically describes its structure:

- Pyrazole core : A five-membered aromatic ring with nitrogen atoms at positions 1 and 2.

- 1-position : Ethyl group (-CH2CH3) directly bonded to the ring nitrogen.

- 4-position : Butylamine substituent (-NH-C4H9) attached to the carbon at position 4.

- 5-position : Methyl group (-CH3) at carbon position 5.

- Hydrochloride salt : Protonation of the amine group with hydrochloric acid.

This substitution pattern achieves a balance between lipophilicity (via alkyl groups) and water solubility (via the hydrochloride salt). The ethyl and methyl groups at positions 1 and 5 create steric hindrance that may influence binding pocket interactions, while the butylamine chain at position 4 provides a protonatable site for salt formation.

Structural Analysis

- Molecular formula : C10H20ClN3

- Key functional groups : Secondary amine, aromatic pyrazole, alkyl substituents

- Spatial arrangement : Bulky substituents occupy distinct quadrants of the planar ring system, potentially enabling multi-target engagement.

The systematic naming convention ensures precise communication of structural features critical to structure-activity relationship (SAR) studies. For example, the "1-ethyl" designation specifies nitrogen substitution, distinguishing it from isomeric 2-ethyl derivatives that would exhibit different electronic properties.

Significance of Hydrochloride Salt Formation in Bioavailability Optimization

Converting the free base amine to its hydrochloride salt represents a strategic approach to enhancing drug-like properties. This modification addresses two key challenges in pharmaceutical development:

Aqueous Solubility Enhancement

The hydrochloride salt increases polarity through ionic dissociation in physiological fluids, improving dissolution rates. While the free base form may exhibit limited water solubility (<1 mg/mL), salt formation typically boosts this by 10- to 100-fold. For N-butyl-1-ethyl-5-methylpyrazol-4-amine, this property facilitates gastrointestinal absorption and blood-brain barrier penetration in neurological applications.Crystalline Stability

Salt forms often exhibit superior solid-state stability compared to amorphous free bases. The ionic interactions in hydrochloride salts reduce hygroscopicity and prevent degradation during storage. This characteristic is particularly valuable for compounds requiring long shelf lives.

Table 2: Impact of Hydrochloride Salt Formation on Drug Properties

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Aqueous solubility | Low (0.1–1 mg/mL) | High (10–50 mg/mL) |

| Melting point | 80–100°C | 150–200°C |

| Bioavailability | 20–40% | 60–80% |

Contemporary drug development frequently employs salt formation, with over 50% of small-molecule pharmaceuticals marketed as salts. Recent pyrazole-based drugs like darolutamide (Nubeqa™) and encorafenib (Braftovi®) utilize hydrochloride or similar salts to optimize therapeutic performance. For N-butyl-1-ethyl-5-methylpyrazol-4-amine, this approach likely enables dose reduction while maintaining target engagement, a critical factor in minimizing off-target effects during chronic administration.

Properties

Molecular Formula |

C10H20ClN3 |

|---|---|

Molecular Weight |

217.74 g/mol |

IUPAC Name |

N-butyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride |

InChI |

InChI=1S/C10H19N3.ClH/c1-4-6-7-11-10-8-12-13(5-2)9(10)3;/h8,11H,4-7H2,1-3H3;1H |

InChI Key |

WAIIGLOUQNQHKQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=C(N(N=C1)CC)C.Cl |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The pyrazole ring is traditionally constructed via cyclocondensation between hydrazine derivatives and 1,3-diketones. For N-butyl-1-ethyl-5-methylpyrazol-4-amine, this involves reacting ethyl acetoacetate with methyl hydrazine under acidic conditions to form a 5-methylpyrazole intermediate. Subsequent alkylation at the N1 position with ethyl bromide introduces the ethyl group, while the 4-position is functionalized via nucleophilic substitution (Figure 1).

Reaction Conditions:

- Temperature: 80–100°C

- Catalyst: p-Toluenesulfonic acid (pTSA)

- Solvent: Ethanol or toluene

- Yield: 68–72%

Abnormal Beckmann Rearrangement

An alternative route employs abnormal Beckmann rearrangement of oxime derivatives to generate substituted pyrazoles. For example, ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate is synthesized via rearrangement of o-chloroaldehyde precursors. While this method is less common for alkyl-substituted pyrazoles, it offers a pathway to introduce amino groups at the 5-position, which can be adapted for N-butyl functionalization.

Key Steps:

- Oxime formation from ketone precursors.

- Rearrangement catalyzed by concentrated sulfuric acid.

- Hydrolysis to yield amine-functionalized pyrazoles.

Functionalization of the Pyrazole Core

Salt Formation with Hydrochloric Acid

The free amine is converted to its hydrochloride salt by titration with concentrated HCl in an anhydrous ether solution. The precipitate is filtered and recrystallized from ethanol to achieve >99% purity.

Critical Considerations:

- Stoichiometry: 1:1 molar ratio of amine to HCl.

- Drying: Under vacuum at 60°C to remove residual solvents.

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Industrial protocols favor continuous flow reactors for enhanced heat transfer and reproducibility. A two-stage system is employed:

- Ring formation in a high-temperature (100°C) tubular reactor.

- Alkylation and amination in a packed-bed reactor with immobilized catalysts.

Advantages:

- 20% higher yield compared to batch processes.

- Reduced byproduct formation (<5%).

Catalyst Screening

Palladium-based catalysts (e.g., Pd-XPhos) improve coupling efficiency during alkylation steps, as demonstrated in analogous piperidine syntheses.

Performance Metrics:

| Catalyst | Yield (%) | Purity (%) | |

|---|---|---|---|

| Pd-XPhosG2 | 85 | 98.5 | |

| Pd/C | 72 | 95.2 | |

| No catalyst | 45 | 88.1 |

Characterization and Quality Control

Spectroscopic Analysis

1H NMR (500 MHz, CDCl3):

- δ 1.25 (t, 3H, CH2CH3), 1.45 (m, 4H, butyl CH2), 2.30 (s, 3H, C5-CH3), 3.65 (q, 2H, NCH2), 6.85 (s, 1H, pyrazole H).

IR (neat):

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity ≥99%. Residual solvents are quantified via gas chromatography (GC) to meet ICH guidelines.

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

N-butyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use as a pharmaceutical agent.

Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-butyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Data Tables

Table 2: Structural and Functional Comparison of Hydrochloride Salts

Biological Activity

N-butyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 215.71 g/mol. The compound features a pyrazole ring with various substituents that influence its biological activity.

Research indicates that this compound exhibits significant biological activity primarily through its interaction with specific enzymes and receptors:

- Antitubercular Activity : The compound has been studied for its potential as an antitubercular agent, particularly targeting the InhA enzyme involved in fatty acid synthesis in Mycobacterium tuberculosis . Inhibition of this enzyme is crucial for disrupting the lipid metabolism essential for bacterial survival.

- Glycine Transporter Inhibition : It has also shown promising results as a Glycine Transporter 1 (GlyT1) inhibitor, with an IC$_{50}$ value of 1.8 nM, suggesting strong potential for neurological applications . This inhibition may enhance synaptic transmission and has implications in treating conditions like schizophrenia.

- Kinase Inhibition : Preliminary studies suggest that the compound may exhibit inhibitory effects against various kinases, indicating its versatility in targeting multiple biological pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Target | IC${50}$/EC${50}$ Value | Reference |

|---|---|---|---|

| Antitubercular | InhA enzyme | Not specified | |

| GlyT1 Inhibition | Glycine Transporter 1 | 1.8 nM | |

| Kinase Inhibition | Various kinases | Not specified |

Case Studies

Several studies have highlighted the biological relevance of this compound:

- Antitubercular Screening : A study evaluated the compound's efficacy against Mycobacterium tuberculosis and found it to significantly inhibit the growth of the bacteria, supporting its potential use in tuberculosis treatment .

- Neurological Applications : Another investigation focused on its role as a GlyT1 inhibitor, demonstrating that it could modulate glycine levels in synaptic transmission, which is crucial for neurological health .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | CAS Number | Notable Activity |

|---|---|---|

| N-benzyl-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride | 1855950-26-3 | Antitubercular |

| 1-(tert-butyl)-1H-pyrazol-5-amines | 442850-71-7 | Anticancer properties |

| 1-(2-fluoroethyl)-N-[2-methoxyphenyl)methyl]-3-methylpyrazol-4-amines;hydrochloride | Not provided | Neurological applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.